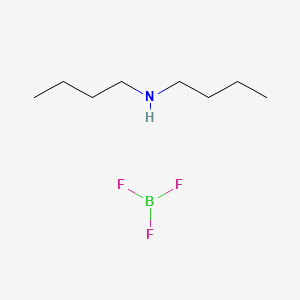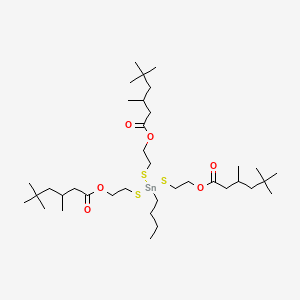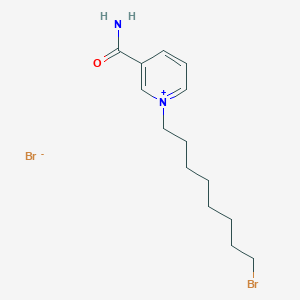
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is a chemical compound that features a pyridinium core substituted with an 8-bromooctyl chain and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide typically involves the reaction of 1-bromooctane with 3-carbamoylpyridine under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, and often requires the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Oxidation: Formation of oxidized pyridinium compounds.
Reduction: Formation of reduced pyridinium compounds.
Hydrolysis: Formation of pyridinium carboxylic acids or amines.
Wissenschaftliche Forschungsanwendungen
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide involves its interaction with specific molecular targets. The bromooctyl chain allows for hydrophobic interactions with lipid membranes, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromooctane: A simpler compound with a similar bromooctyl chain but lacking the pyridinium and carbamoyl groups.
3-Carbamoylpyridine: Contains the pyridinium and carbamoyl groups but lacks the bromooctyl chain.
8-Bromo-1-octene: Features a bromooctyl chain but with a double bond instead of the pyridinium and carbamoyl groups.
Uniqueness
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is unique due to its combination of a bromooctyl chain, a pyridinium core, and a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H22Br2N2O |
|---|---|
Molekulargewicht |
394.14 g/mol |
IUPAC-Name |
1-(8-bromooctyl)pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C14H21BrN2O.BrH/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(12-17)14(16)18;/h7-8,11-12H,1-6,9-10H2,(H-,16,18);1H |
InChI-Schlüssel |
OYPMHOZEIROGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCBr)C(=O)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
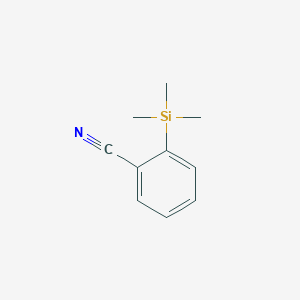

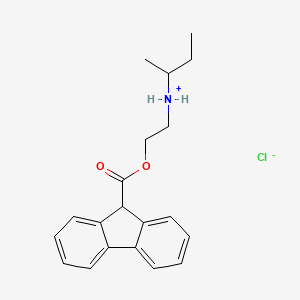
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
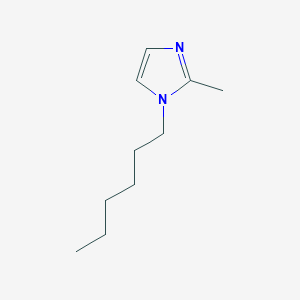
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
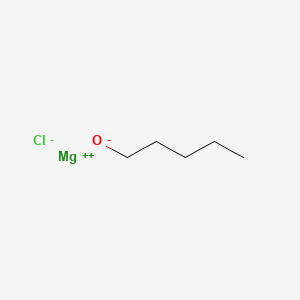
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
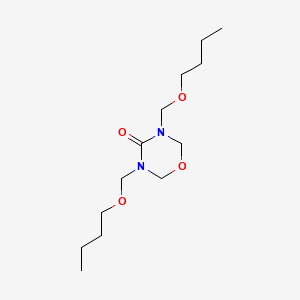
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
